molecular formula C10H11ClN2O B1311256 4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine CAS No. 260783-12-8

4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine

Cat. No. B1311256
M. Wt: 210.66 g/mol
InChI Key: OAQAEXHBHMLOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine is a chemical compound with the molecular formula C10H11ClN2O . It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for 4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine is not available in the retrieved documents.


Molecular Structure Analysis

The InChI code for 4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine is 1S/C10H11ClN2O/c11-8-3-4-12-9(7-8)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 . This code provides a unique representation of the molecule’s structure. The molecule has a molecular weight of 210.66 .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Antimicrobial Activity : Derivatives of pyrrolidinyl pyridine, similar in structure to 4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine, have been synthesized and screened for antimicrobial activity, showing significant bacteriostatic and antituberculosis effects (Miszke et al., 2008).

  • Catalytic Applications : Compounds with pyrrolidine moieties have been used in catalytic processes to facilitate organic reactions, highlighting their potential in synthetic chemistry applications (Singh et al., 2009).

  • Novel Compounds Synthesis : Pyrrolidinyl pyridines have been involved in the synthesis of novel compounds with potential applications in medicinal chemistry and agrochemicals (Ghelfi et al., 2003).

Material Science and Polymer Research

  • Polyimides : Novel polyimides derived from diamine monomers containing pyrrolidine groups have been synthesized, showcasing good solubility, thermal stability, and hydrophobicity, making them suitable for advanced material applications (Huang et al., 2017).

Molecular Structure and Electronic Properties

  • Charge Density Analysis : High-resolution X-ray diffraction studies have been conducted on pyrrolopyridine compounds to understand their charge density distribution, bonding scheme, and intermolecular interactions, providing insights into their electronic structure (Hazra et al., 2012).

properties

IUPAC Name

(4-chloropyridin-2-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-3-4-12-9(7-8)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQAEXHBHMLOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine

Synthesis routes and methods

Procedure details

4-Chloro-pyridine-2-carboxylic acid methylester (200 mg, 1.17 mmol) and MgCl2 (555 mg, 0.58 mmol) are suspended in THF (5 mL) at rt. The mixture is stirred for 5 min and then pyrrolidine (193 μL, 2.33 mmol) is added and the mixture stirred for an additional 15 min. It is worked up by addition of aqueous HCl solution (1M, 1.2 mL) and extraction with ethyl acetate. The combined organic extracts are washed with brine dried over MgSO4. The volatiles are removed under reduced pressure to give the title compound as a yellow oil: C10H11ClN2O: M+=211.3; 1H-NMR (DMSO-d6): 8.55 (d, 1H), 7.82 (s, 1H), 7.59 (d, 1H), 3.62-3.42 (m, 4H), 1.93-1.75 (m, 4H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
555 mg
Type
reactant
Reaction Step Two
Quantity
193 μL
Type
reactant
Reaction Step Three
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

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